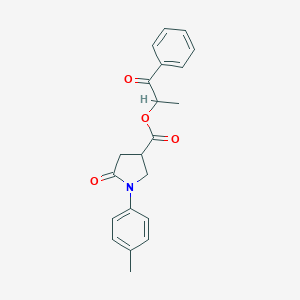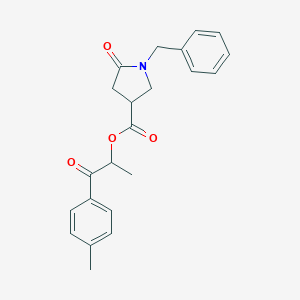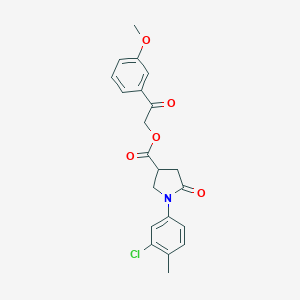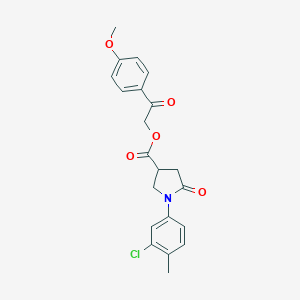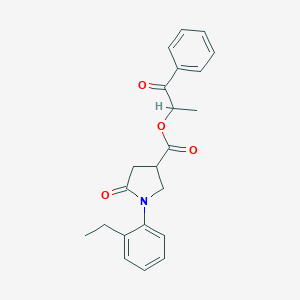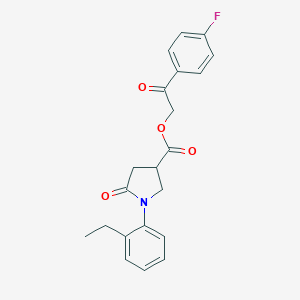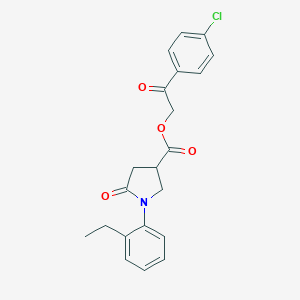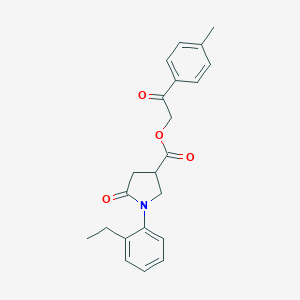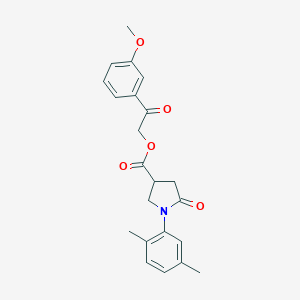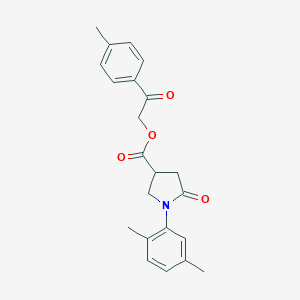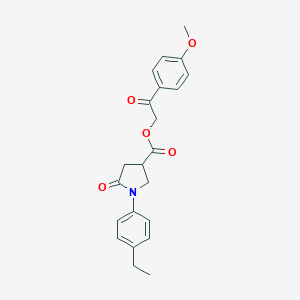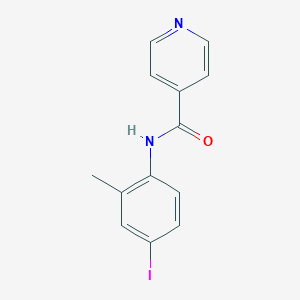
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IMPY and belongs to the class of pyridine-4-carboxamide derivatives. IMPY has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of IMPY is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. IMPY has been shown to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's disease, and thus can be used as a diagnostic tool for the disease. IMPY has also been shown to inhibit the growth of cancer cells in vitro, but the exact mechanism of action is not yet clear.
Biochemical and Physiological Effects:
IMPY has been shown to have a variety of biochemical and physiological effects, including its ability to bind selectively to beta-amyloid plaques in the brain, its potential use as a therapeutic agent for cancer, and its ability to inhibit the growth of cancer cells in vitro. IMPY has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IMPY is its high yield and purity in the synthesis process, which makes it an ideal compound for scientific research. IMPY also has a wide range of potential therapeutic applications, which makes it a versatile compound for laboratory experiments. However, one of the limitations of IMPY is its limited solubility in aqueous solutions, which can make it difficult to work with in certain laboratory experiments.
Orientations Futures
There are several future directions for the scientific research on N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide. One potential direction is the development of more efficient synthesis methods for the compound, which could increase its availability for scientific research. Another potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Finally, the development of new derivatives of IMPY could lead to the discovery of compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with 4-iodo-2-methylbenzene in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
IMPY has been extensively studied for its potential therapeutic applications, including its use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IMPY has been shown to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's disease, and thus can be used as a diagnostic tool for the disease. IMPY has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C13H11IN2O |
|---|---|
Poids moléculaire |
338.14 g/mol |
Nom IUPAC |
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11IN2O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |
Clé InChI |
PSCJJASCXRMHAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



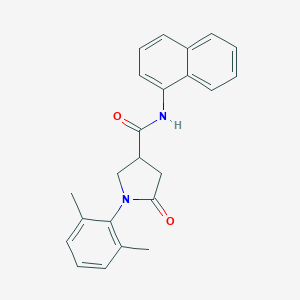
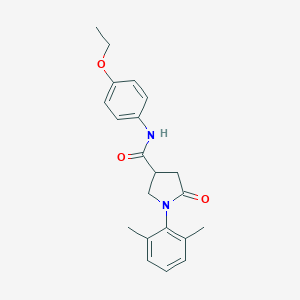
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
